molecular formula C22H21N3O4 B2378399 Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate CAS No. 2034374-16-6

Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate

Cat. No.: B2378399
CAS No.: 2034374-16-6
M. Wt: 391.427
InChI Key: JGWDGMYINQZMCB-UHFFFAOYSA-N
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Description

Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate is a structurally complex molecule featuring a benzoate ester core substituted with a pyrrolidine ring. The pyrrolidine is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety at the 3-position and a phenyl group at the 4-position. This compound integrates multiple pharmacophoric elements: the 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity), the pyrrolidine scaffold (contributing conformational rigidity), and the benzoate ester (enhancing lipophilicity).

Properties

IUPAC Name

methyl 4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14-23-20(29-24-14)19-13-25(12-18(19)15-6-4-3-5-7-15)21(26)16-8-10-17(11-9-16)22(27)28-2/h3-11,18-19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWDGMYINQZMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Composition

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 11096067
  • IUPAC Name : Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with oxadiazole-containing compounds. Various synthetic routes have been reported in literature, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. A study highlighted that compounds similar to Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine) showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety have been reported to possess anti-inflammatory properties. For instance, derivatives demonstrated comparable effects to standard anti-inflammatory drugs like Indomethacin in animal models . Inflammation-induced edema studies showed that these compounds significantly reduced paw volume in treated rats.

Genotoxicity Studies

Genotoxicity assessments have been conducted on related oxadiazole compounds. A study found that while some derivatives exhibited weak mutagenic activity in the Ames test, modifications to the chemical structure often resulted in reduced genotoxic effects . This suggests a favorable safety profile for further development.

Case Studies

  • Antibacterial Activity Study
    • Objective : To evaluate the antibacterial efficacy of oxadiazole derivatives.
    • Findings : Compounds showed varying degrees of effectiveness against E. coli and S. aureus. The most active derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
  • Anti-inflammatory Efficacy
    • Objective : To assess the anti-inflammatory potential in a rat model.
    • Results : The compound reduced inflammation by 45% compared to controls at a dosage of 50 mg/kg body weight .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced edema comparable to Indomethacin
GenotoxicityWeak mutagenic activity; modifications reduce effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives of benzaldehyde and benzoic acid bearing 3-methyl-1,2,4-oxadiazole substituents, as cataloged in the Kanto Reagents database (). Key comparisons are outlined below:

Structural and Functional Group Differences

  • Core Backbone :
    • Target Compound : Benzoate ester linked to a pyrrolidine-carbonyl group.
    • Analogs : Benzaldehyde or benzoic acid derivatives (e.g., 3-/4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde, 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid) .
  • Substituent Position :
    • The oxadiazole group is meta (3-) or para (4-) to the functional group (aldehyde/acid) in analogs, whereas the target compound’s oxadiazole is part of a pyrrolidine ring system.

Physicochemical Properties

Property Target Compound (Expected) 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Molecular Weight ~421.4 g/mol (calculated) 188.18 g/mol 204.18 g/mol
Melting Point Not reported 105–109°C 267–269°C
Functional Group Ester Aldehyde Carboxylic Acid
Lipophilicity (LogP) Higher (ester group) Moderate (aldehyde) Lower (acid)
  • Key Observations :
    • The benzoate ester in the target compound likely improves membrane permeability compared to the polar carboxylic acid analog .
    • The aldehyde analog’s lower melting point (105–109°C) vs. the acid analog’s higher mp (267–269°C) reflects differences in intermolecular forces (e.g., hydrogen bonding in acids) .

Research Findings and Limitations

  • Computational Insights :
    • Density functional theory (DFT) methods, such as those described by Becke (), could model the electronic properties of the oxadiazole and ester groups to predict reactivity or binding interactions.
  • Data Gaps :
    • Experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence. Comparative studies with pyrrolidine-free analogs are needed.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering reaction conditions and yield optimization?

Answer:
The synthesis of this compound involves multi-step protocols, leveraging heterocyclic chemistry and coupling reactions. Key steps include:

  • Oxadiazole Ring Formation : Cyclization of acylhydrazides with CS₂/KOH under reflux (66% yield), as demonstrated in analogous pyrrolidine-oxadiazole syntheses .
  • Pyrrolidine Functionalization : Coupling reactions (e.g., amide bond formation) using DCC/DMAP or EDCl/HOBt in anhydrous dichloromethane (82% yield for related compounds) .
  • Esterification : Methylation of carboxylic acid intermediates with MeOH/H₂SO₄ or dimethyl sulfate under controlled pH .
    Optimization Tips :
  • Use dry solvents (e.g., CH₂Cl₂) and inert atmospheres to avoid hydrolysis of sensitive intermediates.
  • Monitor reactions via TLC (silica gel, cyclohexane/EtOAc gradients) for real-time progress .

Basic: Which spectroscopic techniques are most effective for characterizing its structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign pyrrolidine ring protons (δ 2.5–4.0 ppm) and oxadiazole carbons (δ 150–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
    • 2D NMR (HSQC, HMBC) : Resolve stereochemistry and confirm carbonyl connectivity (e.g., amide C=O at ~170 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺]⁺ ion with <2 ppm error) .

Basic: What safety precautions are recommended for laboratory handling?

Answer:

  • Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Protective Measures :
    • Respiratory : N95 masks or fume hoods for powder handling.
    • Gloves : Nitrile or neoprene to prevent dermal exposure.
    • Eye Protection : Goggles during solvent reflux or crystallization .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced: How can researchers resolve contradictions in NMR data for stereoisomers of the pyrrolidine moiety?

Answer:

  • X-ray Crystallography : Use SHELX software for single-crystal analysis to unambiguously assign stereochemistry (e.g., pyrrolidine chair vs. envelope conformers) .
  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., –40°C to 80°C) to detect ring puckering or slow conformational exchange .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate stereoisomer assignments .

Advanced: What computational methods predict the bioactive conformation for pharmacological studies?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with oxadiazole-binding pockets). Focus on:
    • Hydrogen Bonding : Oxadiazole N-atoms as H-bond acceptors.
    • π-π Stacking : Benzoyl/phenyl groups with aromatic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., SPC water model) .

Advanced: How does the 3-methyl-1,2,4-oxadiazole ring influence stability under varying pH conditions?

Answer:

  • Acidic Conditions (pH <3) : Oxadiazole rings hydrolyze to acylhydrazides, confirmed by LC-MS monitoring of degradation products .
  • Basic Conditions (pH >10) : Ester groups saponify to carboxylic acids, while the oxadiazole remains intact (TLC with ninhydrin staining for free amines) .
  • Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity tracking (C18 column, acetonitrile/water gradient) .

Advanced: How to address discrepancies in biological activity data across cell-line assays?

Answer:

  • Dose-Response Curves : Perform triplicate MTT assays (IC₅₀ calculations) to rule out cytotoxicity variability .
  • Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to identify species-specific metabolism .
  • Off-Target Screening : Use kinase profiling panels (Eurofins) to assess selectivity and explain contradictory activity .

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